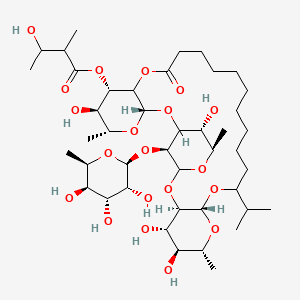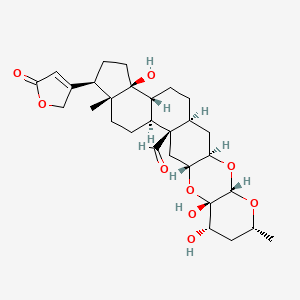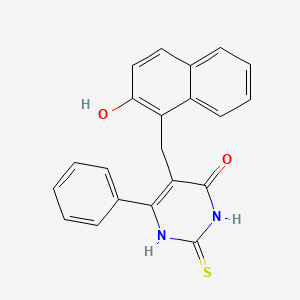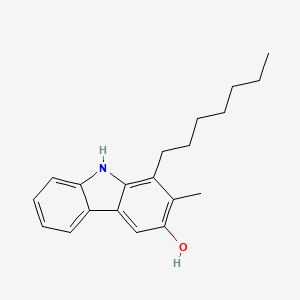
Carazostatin
Overview
Description
Carazostatin is a naturally occurring carbazole alkaloid known for its potent antioxidant properties. It exhibits strong inhibitory activity against free-radical induced lipid peroxidation in liposomal membranes . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carazostatin can be synthesized through various methods. One approach involves the acid-catalyzed intramolecular benzannulation of indoles. This method employs indole-appended Z-enoate propargylic alcohols, which undergo 5-exo-dig cyclization followed by 1,2-migration to yield carbazole-butenoates. These intermediates are then converted to this compound . Another method involves the use of boron tribromide as a reagent .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthetic processes. These processes often require high reaction temperatures and stoichiometric metal reagents, resulting in overall low yields and atom-uneconomic transformations .
Chemical Reactions Analysis
Types of Reactions: Carazostatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized more easily than butylated hydroxytoluene (BHT), a common antioxidant.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly with electron-rich anilines.
Common Reagents and Conditions:
Oxidation: Reagents such as ethyl trimethylsilylpropynoate are used in the oxidation of this compound.
Substitution: Reactions often involve the use of palladium-catalyzed Buchwald-Hartwig amination of anilines and aryl halides.
Major Products:
Oxidation: The major products include various oxidized derivatives of this compound.
Substitution: The products are typically functionalized carbazole derivatives.
Scientific Research Applications
Carazostatin has a wide range of scientific research applications:
Mechanism of Action
Carazostatin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation in liposomal membranes. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of cellular membranes .
Comparison with Similar Compounds
Carazostatin is unique among carbazole alkaloids due to its potent antioxidant properties. Similar compounds include:
Carbazomadurin A and B: These compounds exhibit higher antioxidant activities than this compound due to the presence of additional hydroxyl groups.
Carquinostatin A: Another carbazole derivative with antioxidant properties, but with different structural features.
Neothis compound A, B, and C: These compounds are also free radical scavengers but differ in their side chain structures and specific activities.
This compound stands out due to its specific inhibitory activity against free-radical induced lipid peroxidation, making it a valuable compound in the study of oxidative stress and related therapeutic applications.
Properties
IUPAC Name |
1-heptyl-2-methyl-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBIVFEKWBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155094 | |
| Record name | Carazostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126168-32-9 | |
| Record name | Carazostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126168329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


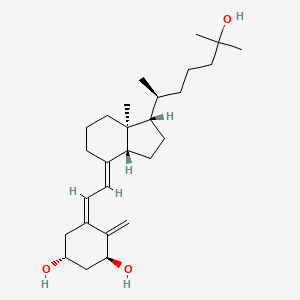

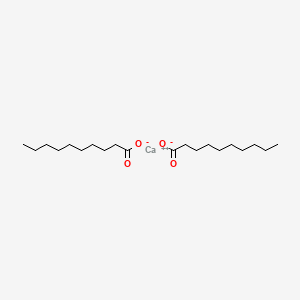
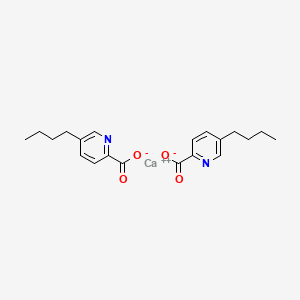


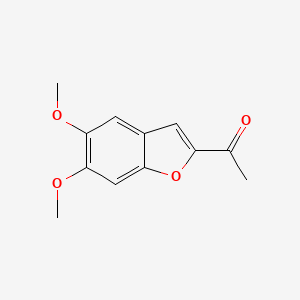
![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)
